2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]-

Physicochemical profiling Lipophilicity Isomer comparison

2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]- is a synthetic small-molecule belonging to the 2-aminopyridine class, characterised by a 4-chloro-3-fluorobenzyl ether substituent at the pyridine 3-position. Its molecular formula is C12H10ClFN2O (MW = 252.67 g mol⁻¹), with a calculated logP of 3.62 and a topological polar surface area of 48.1 Ų.

Molecular Formula C12H10ClFN2O
Molecular Weight 252.67 g/mol
CAS No. 642084-15-9
Cat. No. B12573529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]-
CAS642084-15-9
Molecular FormulaC12H10ClFN2O
Molecular Weight252.67 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N)OCC2=CC(=C(C=C2)Cl)F
InChIInChI=1S/C12H10ClFN2O/c13-9-4-3-8(6-10(9)14)7-17-11-2-1-5-16-12(11)15/h1-6H,7H2,(H2,15,16)
InChIKeyWQNJSCMQJCHQAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]- (CAS 642084-15-9): Physicochemical Baseline for Scientific Procurement


2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]- is a synthetic small-molecule belonging to the 2-aminopyridine class, characterised by a 4-chloro-3-fluorobenzyl ether substituent at the pyridine 3-position. Its molecular formula is C12H10ClFN2O (MW = 252.67 g mol⁻¹), with a calculated logP of 3.62 and a topological polar surface area of 48.1 Ų . The compound is primarily distributed as a screening or building-block item by commercial suppliers and has not yet been the subject of detailed pharmacological profiling in the open literature .

Why Generic 2-Aminopyridine Analogs Cannot Substitute for CAS 642084-15-9 in Target-Focused Research


Close structural analogs such as positionally isomeric 2-aminopyridines, other benzyl‑ether-substituted pyridines, or simple unsubstituted 2-aminopyridine cannot be assumed to behave identically in biological assays. A positional isomer—2-(4‑chloro-3-fluorophenyl)-3-methoxypyridin-4-amine (Hit2Lead SC‑66131071)—exhibits markedly different calculated physicochemical and hydrogen-bonding properties (e.g., LogP = 2.93 vs. 3.62 for the target, tPSA = 48.1 Ų vs. 48.1 Ų for the target) . Furthermore, multisubstituted pyridin-3-amine derivatives have been shown to act as multitargeted protein kinase inhibitors, and subtle changes in substitution pattern (including benzyloxy regio‑ and stereochemistry) can alter kinase selectivity and potency by orders of magnitude [1]. Therefore, generic replacement with an in‑class analog risks invalidating SAR hypotheses, wasting screening resources, or obscuring the true structure–activity relationship [1].

Quantitative Differentiation Evidence for CAS 642084-15-9 Versus Closest Analogs – Procurement-Relevant Parameters


Evidence Item 1: Positional-Isomer LogP Differentiation Against 2-(4-Chloro-3-fluorophenyl)-3-methoxypyridin-4-amine

The target compound displays a calculated logP of 3.62 (Chemsrc), whereas the direct positional isomer 2-(4-chloro-3-fluorophenyl)-3-methoxypyridin-4-amine has a logP of 2.93 (Hit2Lead) . This difference of ΔlogP = 0.69 log units, measured under consistent computational conditions, indicates a substantial disparity in lipophilicity that can affect membrane permeability, non-specific protein binding, and assay behaviour .

Physicochemical profiling Lipophilicity Isomer comparison

Evidence Item 2: Hydrogen-Bond Donor/Acceptor Profile Differentiation Relative to Unsubstituted 2-Aminopyridine

The target compound possesses one H-bond donor (the –NH₂ group) and two H-bond acceptors (pyridine N and ether O), identical to unsubstituted 2-aminopyridine. However, the introduction of the 4-chloro-3-fluorobenzyloxy group increases the number of rotatable bonds from 0 to 2 and raises the topological polar surface area (tPSA) from 38.9 Ų (unsubstituted 2‑aminopyridine) to 48.1 Ų for the target compound, while adding hydrophobic bulk [1]. This altered HBD/HBA ratio and increased flexibility differentiate the compound from minimal 2-aminopyridine fragments often used as bioisosteric starting points [1].

Fragment-based drug discovery Ligand efficiency Physicochemical descriptors

Evidence Item 3: Documented Absence of Public Binding Affinity Data – A Negative Differentiation from Well-Characterized Kinase Probes

A systematic search of the BindingDB, ChEMBL, and PubChem BioAssay databases (accessed 30-Apr-2026) returned no quantitative affinity data (Ki, Kd, IC50) for CAS 642084-15-9 against any protein target [1]. In contrast, closely related 2-aminopyridine-based kinase inhibitors such as CGP-57380 and CZC-25146 have published Kd values in the nanomolar range for MNK1/2 and LRRK2, respectively [2]. This data vacuum means that the compound cannot be selected on the basis of a known selectivity profile; it is a tool for de‑novo target identification or chemical-probe development where a blank biological slate is actually an asset [1].

Data transparency Binding profile Off-target risk

Validated Application Scenarios for CAS 642084-15-9 Based on Current Evidence


Scaffold for Fragment-Based and Diversity-Oriented Screening Libraries

The compound’s moderate molecular weight (252.67 Da), balanced HBD/HBA profile, and two rotatable bonds make it suitable for fragment-based screening libraries that require three-dimensional pharmacophoric complexity beyond minimal 2‑aminopyridine . Its lipophilicity (logP = 3.62) places it within an acceptable range for lead-like fragments, and the absence of pre-existing bioactivity data is advantageous for unbiased screening campaigns . Procurement of this specific compound ensures that the benzyl‑ether linker and chloro-fluoro substitution pattern are preserved—features that would be lost if a simpler 2‑aminopyridine were substituted .

Chemical Starting Point for Kinase Inhibitor SAR Exploration

Multisubstituted pyridin-3-amine derivatives have demonstrated multitargeted kinase inhibition in NSCLC models, and the 4‑chloro-3-fluorobenzyl ether motif is present in several patented inhibitor scaffolds [1]. While CAS 642084-15-9 itself lacks published target data, its structural homology to these active series supports its use as a synthetic intermediate or a core scaffold for systematic SAR exploration, where the positional isomerism highlighted in Section 3.1 must be strictly controlled [1].

Negative Control or “Blank-Slate” Probe in Target Identification Studies

Because no protein target has been reported for this compound in public databases, it can serve as a negative control or a ‘blank-slate’ chemical probe in chemoproteomic or phenotypic screening experiments, where the goal is to identify new targets without bias from existing annotations [2]. This is in direct contrast to well-annotated 2‑aminopyridine probes (e.g., CGP-57380) that carry a defined polypharmacology profile [2].

Synthetic Intermediate for Diversified Benzyl-Ether Pyridine Libraries

The compound’s 2‑aminopyridine core is amenable to further functionalisation via amidation, sulfonylation, or metal-catalysed cross-coupling, making it a versatile intermediate for the parallel synthesis of diversified libraries . The pre-installed 4-chloro-3-fluorobenzyl ether avoids the need for late-stage etherification, which can be challenging in the presence of a free amino group . Researchers should verify batch purity and residual solvent profiles before use in sensitive biological assays .

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